2,4-Dichloro-n-hydroxybenzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-n-hydroxybenzamide typically involves the chlorination of benzamide derivatives. One common method includes the reaction of 2,4-dichlorobenzoic acid with hydroxylamine hydrochloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where 2,4-dichlorobenzoic acid is treated with hydroxylamine in a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity, often involving temperatures ranging from 100°C to 200°C and the use of catalysts such as cobalt, manganese, and bromine .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-n-hydroxybenzamide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom by a nucleophile, such as an amine or hydroxide ion.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: The major products include substituted benzamides, where the chlorine atoms are replaced by other functional groups.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-n-hydroxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-n-hydroxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-hydroxybenzamide
- 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
- 5-chloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide
Uniqueness
2,4-Dichloro-n-hydroxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-hydroxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-1-2-5(6(9)3-4)7(11)10-12/h1-3,12H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHUWPHSXFCRIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948846 | |
Record name | 2,4-Dichloro-N-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2593-23-9 | |
Record name | 2,4-Dichloro-N-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2593-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC9922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichloro-N-hydroxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90948846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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